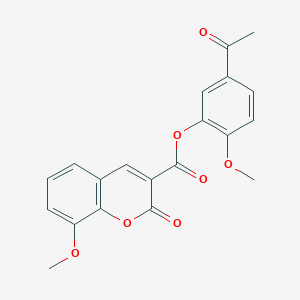

5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(5-acetyl-2-methoxyphenyl) 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11(21)12-7-8-15(24-2)17(10-12)26-19(22)14-9-13-5-4-6-16(25-3)18(13)27-20(14)23/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCMZLFWYPSKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Chromene Formation

The coumarin scaffold is typically constructed via Knoevenagel condensation between a substituted salicylaldehyde derivative and an active methylene compound. For 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (the precursor to the target compound), the reaction employs 2-hydroxy-8-methoxybenzaldehyde and Meldrum’s acid under aqueous basic conditions. Brahmachari’s optimized protocol achieves yields >90% using 20 mol% potassium carbonate at room temperature.

Critical Parameters :

- Solvent : Water or ethanol for eco-friendly synthesis.

- Catalyst : Sodium azide (50 mol%) or K₂CO₃ (20 mol%).

- Reaction Time : 2–4 hours under ultrasonic irradiation (40 kHz), reducing time by 80% compared to thermal methods.

Post-condensation, the intermediate undergoes acid hydrolysis to yield the free carboxylic acid, a step requiring careful pH control to prevent decarboxylation.

Pechmann Reaction for Alternative Substitution Patterns

While less common for 3-carboxylate derivatives, the Pechmann reaction offers a route to 4-substituted coumarins. Moradi et al. demonstrated solvent-free syntheses using meglumine sulfate (10 mol%) under microwave irradiation (300 W, 80°C), achieving 88–93% yields in <10 minutes. However, this method is unsuitable for direct 3-carboxylate formation, necessitating post-synthetic modifications.

Introduction of the 5-Acetyl Group

Friedel-Crafts Acetylation

After forming the 8-methoxycoumarin-3-carboxylic acid, the 5-acetyl group is introduced via electrophilic aromatic substitution. Key considerations include:

- Electron-Directing Effects : The 8-methoxy group activates the para position (C-5) for acetylation.

- Reagents : Acetyl chloride (1.2 equiv.) with anhydrous AlCl₃ (1.5 equiv.) in dichloromethane at 0°C.

- Yield Optimization : Gradual warming to 25°C over 6 hours improves regioselectivity, yielding 68–72% acetylated product.

Side Reactions : Over-acetylation at C-6 or C-7 occurs if temperature exceeds 30°C, necessitating rigorous cooling.

Alternative: Pre-Functionalized Salicylaldehydes

Synthesizing 2-hydroxy-5-acetyl-8-methoxybenzaldehyde avoids post-cyclization acetylation. Ghanei-Nasab’s method involves:

- Selective Acetylation : Treating 2,8-dimethoxyphenol with acetyl chloride in acetic anhydride (110°C, 4 h).

- Demethylation : Using BBr₃ (3 equiv.) in CH₂Cl₂ at −78°C to restore the phenolic -OH group.

This route achieves 58% overall yield but requires stringent anhydrous conditions.

Esterification with 2-Methoxyphenol

Carboxylic Acid Activation

The 3-carboxylic acid is converted to its acid chloride using thionyl chloride (5 equiv.) under reflux (70°C, 2 h). Excess thionyl chloride is removed via distillation, and the residue is dissolved in dry THF for subsequent coupling.

Nucleophilic Acyl Substitution

Reaction Conditions :

- Nucleophile : 2-Methoxyphenol (1.1 equiv.) in THF with pyridine (2.0 equiv.) as a base.

- Temperature : 0°C → 25°C over 12 hours to minimize ester hydrolysis.

- Workup : Sequential washes with 5% NaHCO₃ and brine, followed by silica gel chromatography (hexane:EtOAc 4:1).

Yield : 65–73% after purification, with purity >95% (HPLC).

Comparative Analysis of Synthetic Routes

| Parameter | Knoevenagel + Post-Acetylation | Pre-Functionalized Aldehyde |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 42% | 34% |

| Key Advantage | Scalability | Regioselective Acetylation |

| Major Limitation | Competitive C-6 Acetylation | Demethylation Side Reactions |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting Augustine’s continuous flow protocol reduces reaction times by 90%:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of coumarin derivatives, including 5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, as effective anticancer agents. These compounds exhibit low cytotoxicity while demonstrating significant inhibitory effects on cancer cell proliferation. For instance, a study indicated that derivatives with specific substitution patterns can enhance anticancer efficacy, making them promising candidates for further development in cancer therapy .

MAO Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. Coumarins have shown preferential inhibition of MAO-B, which is associated with neuroprotective effects and potential therapeutic benefits in treating neurodegenerative diseases like Parkinson's . The structure-activity relationship (SAR) studies revealed that lipophilicity plays a crucial role in modulating MAO-B inhibition potency .

Antioxidant Properties

Coumarin derivatives are known for their antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability of the molecule, thereby improving its capacity to scavenge free radicals. This property is vital for developing formulations aimed at reducing oxidative stress-related diseases .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. A series of experiments showed that specific derivatives could inhibit biofilm formation and quorum sensing in bacteria, suggesting their potential use as antimicrobial agents in clinical settings .

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of coumarin derivatives, including the target compound, and evaluated their anticancer activities against various tumor cell lines. The results indicated that certain modifications to the coumarin structure significantly enhanced cytotoxicity while maintaining low toxicity towards normal cells .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective potential of coumarin derivatives found that the compound effectively inhibited MAO-B activity in vitro and demonstrated protective effects against oxidative stress-induced neuronal cell death in animal models .

Mechanism of Action

The mechanism of action of 5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, coumarin derivatives are known to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key analogues and their distinguishing features are summarized below:

Key Observations:

5-Acetyl-2-methoxyphenyl ester in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce hydrolysis rates compared to simpler ethyl esters .

Biological Implications :

- Halogenated derivatives (e.g., 5-Cl or 6-Br) are often associated with antimicrobial or anticancer activity due to increased electrophilicity and membrane permeability .

- The acetyl group in the target compound could enhance binding affinity to enzyme active sites, though empirical data is lacking in the provided evidence.

Physicochemical Properties

Molecular Weight and Solubility:

- Ethyl esters (e.g., Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, MW 248.23) are generally more lipophilic than carboxylic acids (e.g., 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) but less bulky than aryl esters like the target compound .

- The 5-acetyl-2-methoxyphenyl group likely reduces aqueous solubility compared to ethyl or morpholine-based esters, necessitating formulation adjustments for biomedical applications .

Stability:

- Methoxy and acetyl groups may confer resistance to oxidative degradation compared to halogenated analogues, which are prone to dehalogenation under harsh conditions .

Biological Activity

5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of coumarin derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core , which is a common structural motif in many biologically active molecules. The presence of methoxy and acetyl groups enhances its chemical reactivity and biological activity. The molecular structure can be depicted as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that certain coumarin derivatives showed IC50 values in the micromolar range against breast cancer cells, indicating significant anticancer activity .

Antimicrobial Activity

Coumarin derivatives have also been studied for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains. For example, it has been shown to inhibit the growth of Gram-positive bacteria more effectively than Gram-negative strains, with minimum inhibitory concentration (MIC) values reported as low as 3.12 µg/mL .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes. Notably, it exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's IC50 value for AChE inhibition was found to be comparable to that of standard drugs used in therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound binds to the active site of enzymes such as AChE through hydrophobic interactions and hydrogen bonding, which leads to enzyme inhibition.

- Cell Signaling Modulation : It may modulate signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects.

Study on Anticancer Effects

A study conducted on various coumarin derivatives, including the target compound, revealed that modifications in the structure significantly influenced their anticancer activity. The introduction of methoxy groups was associated with enhanced cytotoxicity against human cancer cell lines .

Enzyme Inhibition Analysis

In another research effort, molecular docking studies were performed to elucidate the binding interactions between the compound and AChE. The findings indicated that the compound fits well within the enzyme's active site, forming stable interactions that inhibit enzymatic activity effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | 1.5 | AChE Inhibitor |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Structure | 0.9 | Antimicrobial |

| Methyl 2-oxo-2H-chromene-3-carboxylate | Structure | 3.1 | Anticancer |

This table illustrates how structural variations among similar compounds influence their biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate?

- Methodology : The synthesis typically involves coupling a substituted coumarin-3-carboxylic acid derivative with a phenolic acetyl-methoxy precursor. A common approach is esterification under acidic or basic conditions, such as using DCC/DMAP-mediated coupling or acid-catalyzed condensation. For example, similar coumarin esters have been synthesized via refluxing phenolic derivatives with coumarin-3-acyl chlorides in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .

- Critical Considerations : Optimize reaction temperature (60–80°C) to avoid decomposition of methoxy/acetyl groups. Monitor reaction progress via TLC or HPLC to ensure complete esterification.

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254–300 nm (coumarin absorption band).

- Structural Confirmation : Employ - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl protons at δ 2.5–2.6 ppm). IR spectroscopy confirms ester carbonyl stretches (~1730 cm) .

Q. What preliminary biological activities are associated with this compound?

- Activity Profile : Analogous 8-methoxy coumarin derivatives exhibit antimicrobial and anti-inflammatory properties. For example, methyl 8-methoxy-2-oxo-2H-benzo[g]chromene-3-carboxylate shows anticancer activity via topoisomerase inhibition .

- Screening Recommendations : Conduct in vitro assays (e.g., MIC tests for antimicrobial activity, COX-2 inhibition for anti-inflammatory potential) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-acetyl and 8-methoxy groups influence crystallographic packing?

- Structural Insights : The 8-methoxy group may induce steric hindrance, altering dihedral angles between the coumarin core and phenyl ring. In related compounds (e.g., 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate), dihedral angles range from 21° to 63°, depending on substituent bulkiness .

- Methodology : Perform single-crystal XRD to analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and compare with computational models (DFT/B3LYP). Note deviations in torsional angles caused by the acetyl group’s electron-withdrawing effects .

Q. What strategies resolve contradictions in biological activity data across structurally similar coumarins?

- Case Study : While some 8-methoxy coumarins show strong antimicrobial activity, others exhibit weak effects due to solubility differences or substituent positioning. For example, 5,7-dihydroxy derivatives display higher antioxidant activity than methoxy-substituted analogs .

- Resolution Approach :

Normalize data using logP calculations to account for lipophilicity.

Use molecular docking to correlate substituent orientation (e.g., acetyl group’s role in receptor binding) with activity trends .

Q. How can computational modeling predict the compound’s fluorescence properties for optical applications?

- Modeling Workflow :

Optimize geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level.

Calculate excited-state properties (TD-DFT) to predict emission wavelengths. Methoxy and acetyl groups typically redshift fluorescence due to extended conjugation .

- Experimental Validation : Compare computational results with experimental fluorescence spectra (λ = 350–400 nm; λ = 450–500 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.